molecular formula C15H17NO B12913919 3-(1,2-Dimethyl-1h-indol-3-yl)cyclopentanone CAS No. 7253-48-7

3-(1,2-Dimethyl-1h-indol-3-yl)cyclopentanone

Cat. No.: B12913919
CAS No.: 7253-48-7
M. Wt: 227.30 g/mol
InChI Key: DBXKLIDPGUGJOZ-UHFFFAOYSA-N
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Description

3-(1,2-Dimethyl-1h-indol-3-yl)cyclopentanone is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features a cyclopentanone ring fused with an indole moiety, which is further substituted with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Dimethyl-1h-indol-3-yl)cyclopentanone can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a cyclopentanone derivative reacts with phenylhydrazine under acidic conditions to form the indole ring . The reaction typically uses methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol .

Industrial Production Methods

In industrial settings, the production of indole derivatives often involves multi-step processes that are optimized for high yield and purity. These processes may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Dimethyl-1h-indol-3-yl)cyclopentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Mechanism of Action

The mechanism of action of 3-(1,2-Dimethyl-1h-indol-3-yl)cyclopentanone involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2-Dimethyl-1h-indol-3-yl)cyclopentanone is unique due to its specific substitution pattern and the presence of a cyclopentanone ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

7253-48-7

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-(1,2-dimethylindol-3-yl)cyclopentan-1-one

InChI

InChI=1S/C15H17NO/c1-10-15(11-7-8-12(17)9-11)13-5-3-4-6-14(13)16(10)2/h3-6,11H,7-9H2,1-2H3

InChI Key

DBXKLIDPGUGJOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C3CCC(=O)C3

Origin of Product

United States

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